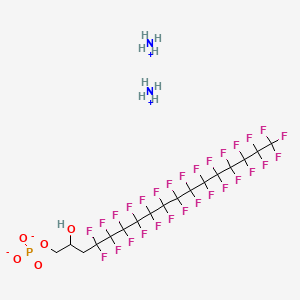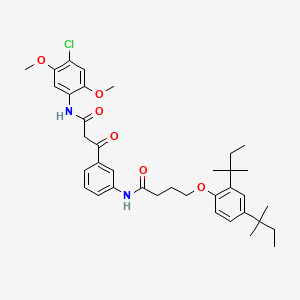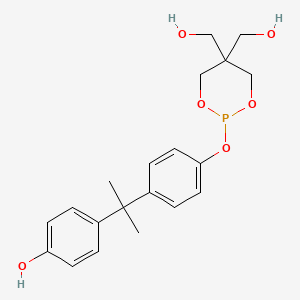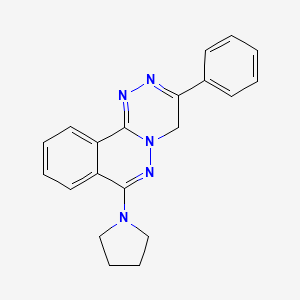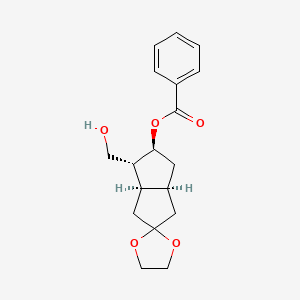
(3'alpha,4'alpha,5'beta,6'aalpha)-5'-(Benzoyloxy)hexahydrospiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4'-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 306-223-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 306-223-2 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of EINECS 306-223-2 is carried out on a larger scale, often involving continuous processes to ensure efficiency and consistency. The methods used in industrial settings may differ slightly from laboratory synthesis to accommodate the scale and economic considerations.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 306-223-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions
Common reagents used in reactions involving EINECS 306-223-2 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from reactions involving EINECS 306-223-2 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
EINECS 306-223-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of EINECS 306-223-2 involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
EINECS 306-223-2 can be compared with other compounds listed in the EINECS inventory, such as:
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Uniqueness
The uniqueness of EINECS 306-223-2 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics contribute to its distinct applications and effectiveness in various fields.
Propriétés
Numéro CAS |
96648-14-5 |
|---|---|
Formule moléculaire |
C18H22O5 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[(1'R,2'S,3'aS,6'aR)-1'-(hydroxymethyl)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-yl] benzoate |
InChI |
InChI=1S/C18H22O5/c19-11-15-14-10-18(21-6-7-22-18)9-13(14)8-16(15)23-17(20)12-4-2-1-3-5-12/h1-5,13-16,19H,6-11H2/t13-,14+,15-,16-/m0/s1 |
Clé InChI |
FYOSUIUCEARTOE-FZKCQIBNSA-N |
SMILES isomérique |
C1COC2(O1)C[C@@H]3C[C@@H]([C@H]([C@@H]3C2)CO)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1COC2(O1)CC3CC(C(C3C2)CO)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


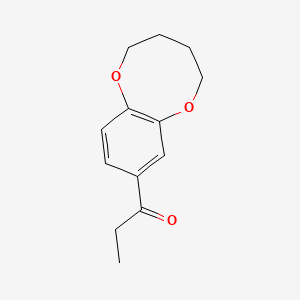
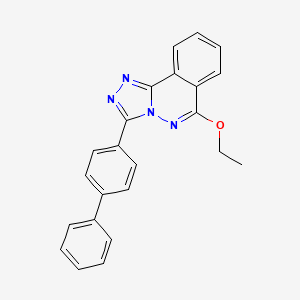
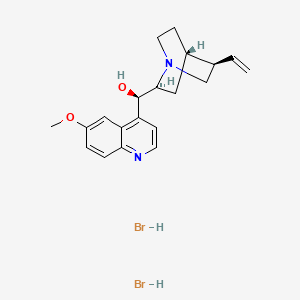
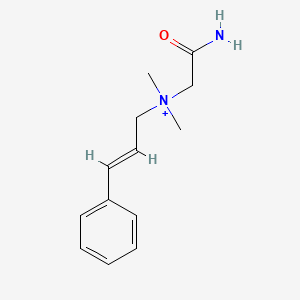


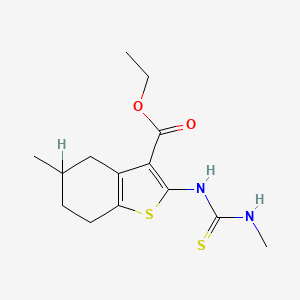
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)

